molecular formula C17H10F3NO B6337660 4-(2-Trifluoromethylbenzoyl)quinoline;  97% CAS No. 1187165-86-1

4-(2-Trifluoromethylbenzoyl)quinoline; 97%

Cat. No. B6337660
CAS RN: 1187165-86-1
M. Wt: 301.26 g/mol
InChI Key: MVVNMDBIOCSAJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .


Chemical Reactions Analysis

Quinolines have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes .


Physical And Chemical Properties Analysis

Quinoline is a liquid with a strong odor, which is sparingly miscible with cold water, but completely miscible with hot water . It is readily soluble in many organic solvents at ambient temperature .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

3-(2-Trifluoromethylbenzoyl)quinoline serves as a crucial scaffold in drug discovery due to its structural similarity to many biologically active compounds . Its trifluoromethyl group can enhance the metabolic stability and bioavailability of potential drug candidates. This compound is actively researched for its potential use in developing new therapeutic agents with various pharmacological activities, including anticancer, antiviral, and antibacterial properties .

Pharmacology

In pharmacology, the quinoline motif is recognized for its broad spectrum of bioactivity. The trifluoromethyl group in particular is of interest for modifying the pharmacokinetics of new drugs. Researchers are investigating the efficacy of 3-(2-Trifluoromethylbenzoyl)quinoline derivatives in vivo and in vitro, which may pave the way for novel drug development .

Synthetic Organic Chemistry

The compound is used extensively in synthetic organic chemistry as a versatile intermediate. It can undergo various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, making it a valuable building block for synthesizing complex organic molecules .

Industrial Chemistry

In the industrial sector, 3-(2-Trifluoromethylbenzoyl)quinoline is utilized for its chemical stability and reactivity. It’s involved in the synthesis of dyes, food colorants, and other industrial chemicals. Its derivatives are also explored for their potential use in creating more sustainable and environmentally friendly chemical processes .

Biochemistry

This compound plays a role in biochemistry research, particularly in the study of enzyme inhibitors and receptor-ligand interactions. The trifluoromethyl group can influence the binding affinity and selectivity of biochemical compounds, which is crucial for understanding biological pathways and designing targeted therapies .

Green Chemistry

3-(2-Trifluoromethylbenzoyl)quinoline is part of the movement towards greener chemistry practices. Its derivatives are synthesized using eco-friendly methods, such as solvent-free reactions and microwave-assisted synthesis, reducing the environmental impact of chemical production .

Safety and Hazards

According to the safety data sheet, 4-(2-Trifluoromethylbenzoyl)quinoline is considered hazardous. It is classified as a flammable liquid (Category 4), causes severe skin burns and eye damage (Category 1B), and may cause cancer (Category 1B) .

Future Directions

Quinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

quinolin-3-yl-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO/c18-17(19,20)14-7-3-2-6-13(14)16(22)12-9-11-5-1-4-8-15(11)21-10-12/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVNMDBIOCSAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Trifluoromethylbenzoyl)quinoline

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